molecular formula C9H7N3O4 B11884147 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11884147
M. Wt: 221.17 g/mol
InChI Key: ISUPLQCCSPGWLZ-UHFFFAOYSA-N
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Description

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde is a nitro- and methoxy-substituted indazole derivative characterized by a formyl group at position 3, a methoxy group at position 5, and a nitro group at position 6. This compound’s unique substitution pattern combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

5-methoxy-6-nitro-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O4/c1-16-9-2-5-6(3-8(9)12(14)15)10-11-7(5)4-13/h2-4H,1H3,(H,10,11)

InChI Key

ISUPLQCCSPGWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 5-methoxy-1H-indazole-3-carbaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized nitration processes to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde at position 3 participates in nucleophilic addition and condensation reactions, forming derivatives critical for pharmaceutical intermediates.

Key Reactions:

  • Schiff Base Formation :
    Reacts with primary amines (e.g., aniline, hydrazines) to form imines. For example:
    R-NH2+RCHOR-N=CH-R+H2O\text{R-NH}_2 + \text{RCHO} \rightarrow \text{R-N=CH-R} + \text{H}_2\text{O}
    This reaction is facilitated in ethanol or DMF at 60–90°C, yielding stable imines used in ligand synthesis .

  • Reductive Amination :
    Catalyzed by NaBH3_3CN or Pd/H2_2, the aldehyde converts to secondary amines when reacted with alkyl/aryl amines .

  • Oxidation :
    Under strong oxidizing conditions (e.g., KMnO4_4, CrO3_3), the aldehyde oxidizes to a carboxylic acid, though competing nitro group reduction may occur.

Nitro Group Transformations

The nitro group at position 6 undergoes reduction and electrophilic substitution.

Key Reactions:

  • Catalytic Hydrogenation :
    Reduced to an amine using H2_2/Pd-C or Zn/HCl, forming 5-methoxy-6-amino-1H-indazole-3-carbaldehyde. This intermediate is pivotal for further functionalization .

  • Electrophilic Aromatic Substitution :
    Despite being deactivated by the nitro group, the methoxy group at position 5 directs electrophiles (e.g., halogens, sulfonic acids) to positions 4 and 7 .

Methoxy Group Reactivity

The methoxy group influences electronic effects and can be demethylated under harsh conditions.

Key Reactions:

  • Demethylation :
    Treating with BBr3_3 or HI converts the methoxy group to a hydroxyl group, enhancing hydrogen-bonding potential .

  • Directed Functionalization :
    Acts as a directing group for regioselective C–H activation in transition-metal-catalyzed reactions (e.g., Rh(III)-catalyzed annulation) .

Indazole Ring Modifications

The bicyclic structure enables ring-functionalization via metal-catalyzed cross-coupling.

Key Reactions:

  • C–H Activation/Annulation :
    Rhodium(III)/copper(II) catalysts enable annulation with alkynes or alkenes, forming fused polycyclic structures (e.g., indoloindazoles) .

  • Halogenation :
    NBS or Cl2_2/FeCl3_3 introduces halogens at position 4 or 7, enabling Suzuki-Miyaura couplings .

Comparative Reaction Conditions

Reaction TypeReagents/ConditionsProductYield/SelectivitySource
Schiff Base FormationAniline, EtOH, 80°C, 12 h3-((Phenylimino)methyl)-derivative75–85%
Nitro ReductionH2_2 (1 atm), Pd/C, EtOAc, RT, 6 h6-Amino derivative90–95%
C–H AnnulationRh(III)/Cu(II), PhCF3_3, 80°C, 24 hFused indazole-pyrrole60–70%
DemethylationBBr3_3, DCM, −78°C, 2 h5-Hydroxy-6-nitro derivative80%

Mechanistic Insights

  • Electrophilic Attack :
    The aldehyde’s electron-withdrawing nature enhances electrophilicity at C3, favoring nucleophilic additions.

  • Nitro Group Effects :
    The nitro group deactivates the ring but stabilizes intermediates via resonance during reduction .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds in the indazole family exhibit a range of biological activities, including antimicrobial properties. Preliminary studies suggest that 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde may interact with specific biological targets, potentially influencing pathways related to cancer progression or microbial resistance. For instance, molecular docking studies have indicated that similar indazole derivatives can effectively bind to bacterial enzymes such as DNA gyrase, which is crucial for bacterial replication. This interaction may lead to the development of new antibacterial agents .

Cancer Research

The structural features of this compound suggest it could serve as a scaffold for developing novel anticancer drugs. Indazoles have been identified as potential kinase inhibitors, which are critical in cancer cell signaling pathways. The compound's ability to modify biological activity through its functional groups makes it a candidate for further investigation in cancer therapeutics .

Intermediate in Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for various chemical reactions, making it useful in synthesizing more complex molecules. The compound can be utilized in the preparation of other indazole derivatives, which are valuable in pharmaceutical chemistry .

Synthesis Techniques

The synthesis of this compound typically involves several steps, including the nitrosation of indoles under controlled conditions to minimize side reactions. The optimization of reaction conditions is crucial for achieving high yields and purity .

Synthesis Method Yield (%) Conditions
Nitrosation of indolesUp to 78%Mild acidic conditions
Reverse addition methodVariesControlled temperature

Future Research Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action of this compound. Studies focusing on its interactions with various biological targets could provide insights into its potential as a therapeutic agent. Additionally, exploring its reactivity in organic synthesis could lead to the discovery of new compounds with desirable properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The table below compares 5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde with key analogs based on substituent positions and similarity scores:

Compound Name Substituents (Positions) CAS Number Similarity Score Key Properties/Applications
This compound Methoxy (5), Nitro (6) Not explicitly listed Hypothesized applications in pharmaceuticals or dyes (inferred from analogs)
6-Nitro-1H-indazole-3-carbaldehyde Nitro (6) 315203-37-3 0.88 , 0.82 High reactivity due to nitro group; used as intermediate
5-Methoxy-1H-indazole-3-carboxaldehyde Methoxy (5) High yield (91%) in synthesis; no nitro group
5-Nitro-1H-indazole-3-carbaldehyde Nitro (5) 677702-36-2 0.78 Lower similarity due to nitro position
5-Fluoro-1H-indazole-3-carbaldehyde Fluoro (5) 485841-48-3 0.85 Electron-withdrawing fluorine alters reactivity

Key Observations :

  • Positional Isomerism : The nitro group’s position significantly impacts similarity. 6-Nitro-1H-indazole-3-carbaldehyde (CAS 315203-37-3) shares the highest similarity (0.88) with the target compound due to the nitro group at position 6 . In contrast, 5-nitro analogs (e.g., CAS 677702-36-2) have lower similarity (0.78) due to differing electronic effects .
  • Methoxy vs. Halogen Substitution : 5-Fluoro-1H-indazole-3-carbaldehyde (CAS 485841-48-3) has a similarity score of 0.85, suggesting that electron-withdrawing groups at position 5 are structurally comparable but distinct from methoxy’s electron-donating effects .

Biological Activity

5-Methoxy-6-nitro-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxy group, a nitro group, and an aldehyde functional group. This article aims to provide a comprehensive overview of its biological activities, synthesis methods, and potential applications based on diverse research findings.

Structural Characteristics

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in this compound enhances its reactivity and biological activity. The structural features contribute to its potential as a versatile intermediate in organic synthesis and drug development.

Anticancer Properties

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities, particularly as potential anticancer agents. For instance, indazole compounds have been studied for their ability to inhibit various kinases involved in cancer progression. A study highlighted that certain indazole derivatives possess potent inhibitory effects against fibroblast growth factor receptors (FGFRs), with IC50 values as low as 4.1 nM .

Table 1: Anticancer Activities of Indazole Derivatives

Compound NameTargetIC50 Value (nM)
Compound AFGFR1<4.1
Compound BFGFR22.0 ± 0.8
Compound CAurora A26
Compound DAurora B15

Anti-inflammatory Activity

Indazoles have also been investigated for their anti-inflammatory properties. For example, certain derivatives have shown significant inhibition of NF-κB/AP-1 reporter activity in cell-based assays, indicating their potential as anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves several steps, including the nitrosation of indoles followed by subsequent reactions to form the desired indazole structure. Key factors affecting yield and purity include reaction temperature and the nature of substituents on the indole precursor .

General Synthesis Steps:

  • Nitrosation of Indole : Indoles are treated with nitrosating agents under controlled conditions.
  • Formation of Indazole : The resulting intermediates undergo cyclization to form the indazole core.
  • Aldehyde Functionalization : Further reactions introduce the aldehyde group at the appropriate position.

Interaction Studies

Preliminary studies suggest that this compound may interact with specific enzymes or receptors that are crucial in cancer pathways or microbial resistance mechanisms. Understanding these interactions is essential for elucidating its pharmacological profile and potential therapeutic applications.

Q & A

Advanced Research Question

  • Pharmacophore mapping : Use the carbaldehyde as a handle to introduce bioisosteres (e.g., replacing nitro with cyano or sulfonamide groups) and assess potency in enzymatic assays.
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock Vina, focusing on hydrogen bonding with the carbaldehyde and nitro groups.
  • Metabolic stability studies : Evaluate oxidative metabolism (e.g., CYP450 isoforms) to identify vulnerable sites, guided by electron density maps from XRD .

What challenges arise in refining the crystal structure when the nitro group exhibits positional disorder?

Advanced Research Question
Positional disorder in nitro groups can lead to poor refinement statistics (e.g., high R-factors). Mitigate this by:

  • Applying ISOR or DELU constraints in SHELXL to restrict anisotropic displacement parameters.
  • Using PART instructions to model discrete disorder components.
  • Validating with Hirshfeld surface analysis to ensure plausible intermolecular interactions (e.g., C–H···O contacts) .

How can computational chemistry guide the optimization of synthetic yields for this compound?

Advanced Research Question

  • Perform transition state modeling (Gaussian 16) to identify rate-limiting steps in cyclization or nitro reduction.
  • Use solvent effect simulations (COSMO-RS) to select optimal reaction media (e.g., DMF vs. ethanol) based on solvation free energy.
  • Predict regioselectivity in electrophilic substitution using Fukui indices, prioritizing sites with highest nucleophilic susceptibility .

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